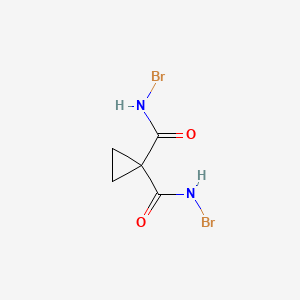
N~1~,N'~1~-Dibromocyclopropane-1,1-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N’~1~-Dibromocyclopropane-1,1-dicarboxamide is a chemical compound with the molecular formula C5H6Br2N2O2 It is characterized by the presence of a cyclopropane ring substituted with two bromine atoms and two carboxamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N~1~,N’~1~-Dibromocyclopropane-1,1-dicarboxamide can be synthesized through the bromination of cyclopropane derivatives. One common method involves the reaction of cyclopropane-1,1-dicarboxamide with bromine in the presence of a suitable solvent and catalyst. The reaction typically proceeds under mild conditions, resulting in the formation of the dibrominated product.
Industrial Production Methods
Industrial production of N1,N’~1~-Dibromocyclopropane-1,1-dicarboxamide may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N’~1~-Dibromocyclopropane-1,1-dicarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to form cyclopropane-1,1-dicarboxamide derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of cyclopropane-1,1-dicarboxylic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace the bromine atoms.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) are used.
Major Products
The major products formed from these reactions include substituted cyclopropane derivatives, reduced cyclopropane-1,1-dicarboxamide, and cyclopropane-1,1-dicarboxylic acid derivatives.
Aplicaciones Científicas De Investigación
N~1~,N’~1~-Dibromocyclopropane-1,1-dicarboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N1,N’~1~-Dibromocyclopropane-1,1-dicarboxamide involves its interaction with molecular targets through its reactive bromine atoms and carboxamide groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The specific pathways and molecular targets involved depend on the context of its application, whether in chemical synthesis or biological systems.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dibromocyclopropane: Similar in structure but lacks the carboxamide groups.
Cyclopropane-1,1-dicarboxamide: Lacks the bromine atoms, making it less reactive in certain chemical reactions.
N~1~,N’~1~-Dichlorocyclopropane-1,1-dicarboxamide: Contains chlorine atoms instead of bromine, leading to different reactivity and properties.
Uniqueness
N~1~,N’~1~-Dibromocyclopropane-1,1-dicarboxamide is unique due to the presence of both bromine atoms and carboxamide groups on the cyclopropane ring. This combination imparts distinct reactivity and potential for diverse applications in various fields of research.
Propiedades
Número CAS |
112112-22-8 |
|---|---|
Fórmula molecular |
C5H6Br2N2O2 |
Peso molecular |
285.92 g/mol |
Nombre IUPAC |
1-N,1-N'-dibromocyclopropane-1,1-dicarboxamide |
InChI |
InChI=1S/C5H6Br2N2O2/c6-8-3(10)5(1-2-5)4(11)9-7/h1-2H2,(H,8,10)(H,9,11) |
Clave InChI |
NKQQBQRXCQGZBT-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C(=O)NBr)C(=O)NBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Diamino-3-[(4-chlorophenyl)sulfanyl]prop-2-enenitrile](/img/structure/B14301609.png)
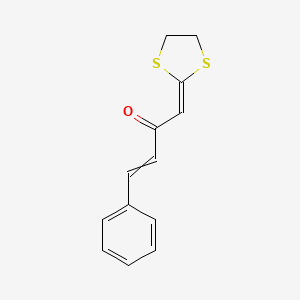
![4-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenol](/img/structure/B14301614.png)
![1-Prop-2-enoxy-4-[2-(4-prop-2-enoxyphenyl)sulfanylethylsulfanyl]benzene](/img/structure/B14301618.png)
![N-ethyl-9-ethyliminobenzo[a]phenoxazin-5-amine](/img/structure/B14301623.png)
![1-(2,2-Dimethyl-1,4,8-triazaspiro[4.5]decan-8-yl)ethan-1-one](/img/structure/B14301625.png)
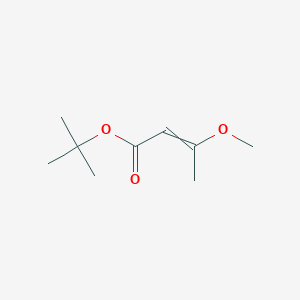
![2-[2-(Dodecylsulfanyl)ethoxy]ethyl octadecanoate](/img/structure/B14301648.png)
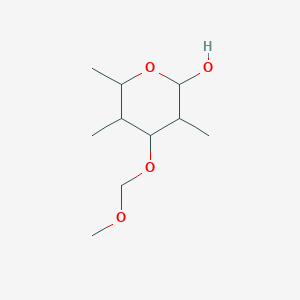
![3,6-Diethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione](/img/structure/B14301656.png)

![N-{[3-(Trifluoromethyl)benzene-1-sulfonyl]oxy}hexan-1-amine](/img/structure/B14301668.png)
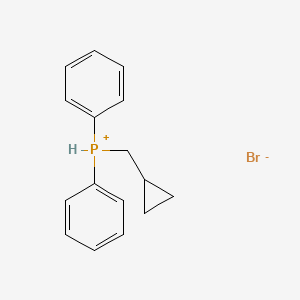
![11-[(5,6-Diphenyl-1,2,4-triazin-3-YL)amino]undecan-1-OL](/img/structure/B14301673.png)
